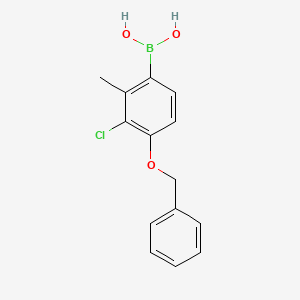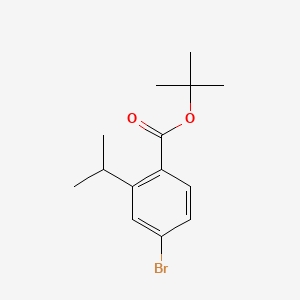![molecular formula C8H4BrF2NO2 B14030484 6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a bromine atom, two fluorine atoms, and an oxazinone ring
Vorbereitungsmethoden
The synthesis of 6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of a precursor compound followed by fluorination and cyclization to form the oxazinone ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the oxazinone ring, contribute to its reactivity and binding affinity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can be compared with similar compounds such as:
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound also contains bromine and fluorine atoms but has a different heterocyclic ring structure.
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Another compound with bromine and fluorine atoms, but with a thiazole ring instead of an oxazinone ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and oxazinone ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H4BrF2NO2 |
|---|---|
Molekulargewicht |
264.02 g/mol |
IUPAC-Name |
6-bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H4BrF2NO2/c9-4-1-2-6-5(3-4)12-7(13)8(10,11)14-6/h1-3H,(H,12,13) |
InChI-Schlüssel |
GGUXPJINDXPDAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(O2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)










